4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a novel organic compound that acts as a potent and selective inhibitor of kinesin spindle protein (KSP), also known as Eg5. [ [] ] KSP is a motor protein that plays a crucial role in cell division, specifically in the formation of the mitotic spindle, which is responsible for separating chromosomes during mitosis. [ [] ] Inhibiting KSP disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death. [ [] ] This mechanism makes 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide and its derivatives of interest in the development of anticancer therapies.
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound with the CAS Number 1190257-07-8. Its molecular formula is , and it has a molecular weight of 329.74 g/mol. This compound is classified as a benzamide derivative, which incorporates a tetrazole moiety, making it of particular interest in medicinal chemistry due to its potential biological activities.
The synthesis of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves several steps, including:
The specific conditions, reagents, and yields can vary based on the chosen synthetic route and the desired purity of the final product.
The molecular structure of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases that provide structural depictions based on its SMILES notation: COc(ccc(NC(c(cc1)ccc1Cl)=O)c1)c1-n1nnnc1 .
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide may undergo several chemical reactions, including:
These reactions are critical for modifying the compound's structure to improve its efficacy in biological applications.
The mechanism of action for 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is not fully elucidated but is believed to involve several pathways:
Further studies are required to clarify these mechanisms and establish its pharmacodynamics.
The physical and chemical properties of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 329.74 g/mol |
| LogP (Partition Coefficient) | 2.737 |
| Polar Surface Area | 70.424 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Solubility (LogSw) | -3.71 |
| Acid Dissociation Constant (pKa) | 10.35 |
These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes .
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has potential applications in various scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5